molecular formula C18H30O2 B14483084 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol CAS No. 63967-06-6

2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol

Cat. No.: B14483084
CAS No.: 63967-06-6
M. Wt: 278.4 g/mol
InChI Key: BKVXAOXYAYEHJO-UHFFFAOYSA-N
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Description

2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound with the molecular formula C18H30O2 It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further substituted with two 2-methylpentan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone derivatives. One common method includes the reaction of hydroquinone with 2-methylpentan-2-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in modulating oxidative stress and related cellular processes.

Comparison with Similar Compounds

  • 2,6-Bis(phenylmethoxy)benzene-1,4-diol
  • 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene

Comparison: Compared to similar compounds, 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is unique due to its specific alkyl substituents, which can influence its chemical reactivity and physical properties. The presence of 2-methylpentan-2-yl groups provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

63967-06-6

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2,6-bis(2-methylpentan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C18H30O2/c1-7-9-17(3,4)14-11-13(19)12-15(16(14)20)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3

InChI Key

BKVXAOXYAYEHJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)O

Origin of Product

United States

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